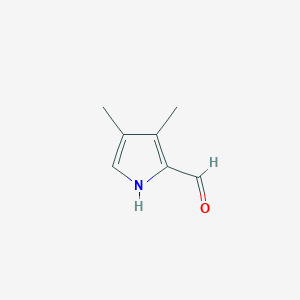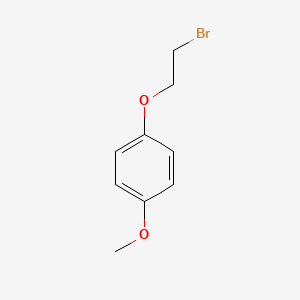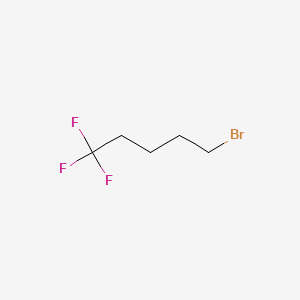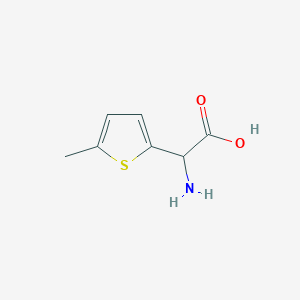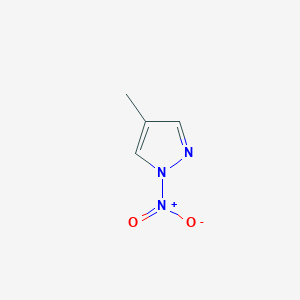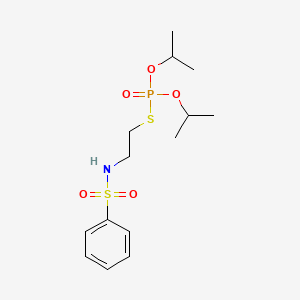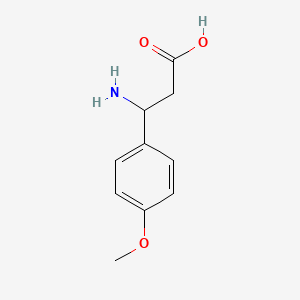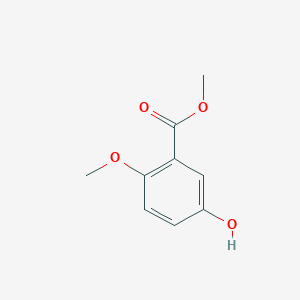
Methyl 5-hydroxy-2-methoxybenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to Methyl 5-hydroxy-2-methoxybenzoate involves complex chemical reactions and methodologies. For instance, compounds like Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate have been synthesized through the treatment of specific resorcinates with diazomethane, showcasing a methodological approach that could be analogous to synthesizing Methyl 5-hydroxy-2-methoxybenzoate (Howarth & Harris, 1968). Moreover, the stereoselective synthesis of related compounds through electrophilic cyclization mediated by peroxides indicates a pathway that may be relevant for the synthesis of Methyl 5-hydroxy-2-methoxybenzoate derivatives (Iqbal, Pandey, & Chauhan, 1991).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to Methyl 5-hydroxy-2-methoxybenzoate is crucial for understanding their chemical behavior. Single-crystal X-ray diffraction studies, such as those conducted on Methyl 4-hydroxybenzoate, provide invaluable insights into the molecular configuration, intermolecular interactions, and the overall 3D framework of these compounds. Such analyses contribute to a comprehensive understanding of the molecular structure (Sharfalddin et al., 2020).
Chemical Reactions and Properties
Methyl 5-hydroxy-2-methoxybenzoate undergoes various chemical reactions that underscore its chemical properties. For example, the inactivation of catechol O-methyltransferase by similar compounds highlights their potential as inhibitors and their reactive nature under specific conditions (Borchardt & Huber, 1982). This aspect is essential for understanding the chemical reactivity and potential applications of Methyl 5-hydroxy-2-methoxybenzoate.
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
Methyl 5-hydroxy-2-methoxybenzoate, as part of a group of compounds isolated from marine endophytic fungi, has shown promising antitumor and antimicrobial activities. Compounds similar to Methyl 5-hydroxy-2-methoxybenzoate have been identified in fungi like Nigrospora sp. and Aspergillus carneus. These compounds have demonstrated moderate antitumor and antimicrobial effects, indicating the potential use of Methyl 5-hydroxy-2-methoxybenzoate in related applications (Xia et al., 2011), (Xu et al., 2017).
Synthesis and Chemical Studies
Methyl 5-hydroxy-2-methoxybenzoate has been utilized as an intermediate in the synthesis of various chemical compounds. Studies have focused on the synthesis processes and the development of methods to produce derivatives efficiently. Such studies contribute to the understanding of the compound's chemical properties and potential applications in various industries, including pharmaceuticals and material sciences (Wang Yu, 2008), (Zha Xiao-lin et al., 2010).
Potential in Alzheimer's Disease Treatment
A study reported the development of compounds with a structure including 4-methoxybenzoyl groups showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds have demonstrated effectiveness in decreasing the level of phosphorylation of tau proteins and the aggregation of tau proteins, indicating potential applications in treating Alzheimer's disease (Lee et al., 2018).
Natural Product Research
Methyl 5-hydroxy-2-methoxybenzoate, along with other similar compounds, has been identified in various natural sources such as the leaves of Palicourea coriacea. These studies contribute to the understanding of natural product chemistry and potential medicinal or therapeutic uses of these compounds (Silva et al., 2008).
Propiedades
IUPAC Name |
methyl 5-hydroxy-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWSXCKPJLMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343784 | |
| Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-2-methoxybenzoate | |
CAS RN |
87513-63-1 | |
| Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)

